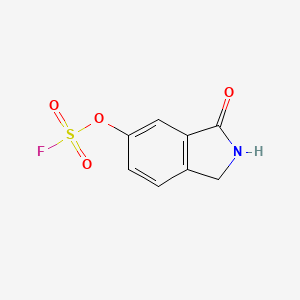
4-(3-Oxo-3-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)propyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidative Coupling Reactions : A study by El-Abadelah et al. (2018) discussed the synthesis of compounds related to the aforementioned chemical, highlighting its use in oxidative C–C coupling reactions. These reactions are significant in the formation of complex molecules, often used in pharmaceutical and chemical synthesis.
Learning and Memory Facilitation : Li Ming-zhu (2012) researched derivatives of similar compounds, examining their effects on learning and memory facilitation in mice. This research suggests potential applications in neurological or cognitive science fields (Li Ming-zhu, 2012).
Synthesis of Heterocycles : The work by Ashok et al. (2006) involved synthesizing derivatives with structural similarities, underlining the chemical's role in creating heterocycles. These compounds have diverse biological activities and are found in numerous pharmaceutical agents.
Antiproliferative Effects : A study conducted by Kumar et al. (2014) investigated the antiproliferative effect of similar compounds on human leukemic cells, indicating potential applications in cancer research.
Structural Analysis : Research by Olczak et al. (2021) demonstrated the use of related compounds in X-ray crystallography, providing insights into the molecular structure of potential pharmaceuticals.
Antimicrobial Activity : Patel and Agravat (2009) synthesized and studied new pyridine derivatives for their antimicrobial properties, suggesting possible use in developing new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Activity : A study by Hadiyal et al. (2020) on similar compounds demonstrated a microwave-assisted synthesis method, leading to compounds with potential anticancer activity.
Propiedades
IUPAC Name |
4-[3-oxo-3-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)propyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-13-16-6-4-15(5-7-16)8-9-18(24)22-11-12-23(19(25)14-22)17-3-1-2-10-21-17/h1-7,10H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZQHXUUHPNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C#N)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)
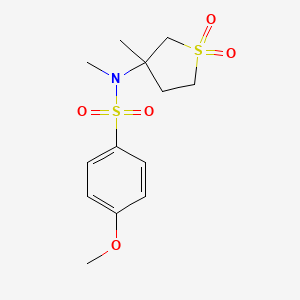

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
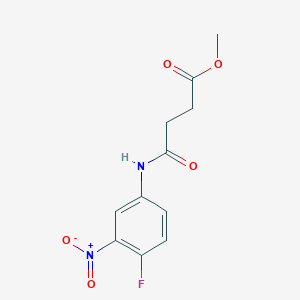

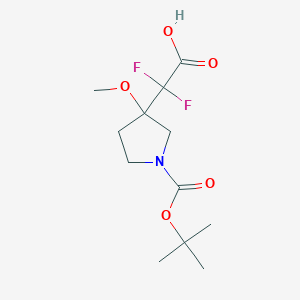
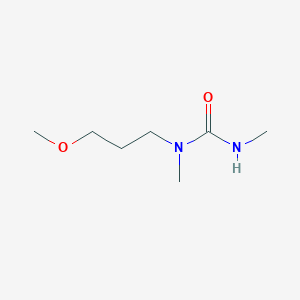
![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)
